![molecular formula C22H23FN2O3 B2665511 6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one CAS No. 896838-63-4](/img/structure/B2665511.png)
6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or precursors. It includes the reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .科学的研究の応用
Antimicrobial and Antibacterial Agents
Research on derivatives similar to 6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one has shown significant promise in antimicrobial and antibacterial applications. For instance, certain fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial and cytotoxic activities. These derivatives, including 1-ethyl- and 1-aryl-6-fluoroquinolones, displayed complete inhibition of M. tuberculosis growth at specific concentrations. The non-cytotoxic nature of these compounds at certain concentrations highlights their potential as antimicrobial agents without adverse effects on human cells (Sheu et al., 2003). Similarly, the synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives has been undertaken, showing significant antibacterial activity, especially against E. coli, which positions these compounds as potential candidates for treating bacterial infections (Rameshkumar et al., 2003).
Neuroprotective and Anti-Ischemic Activities
Derivatives of this compound also exhibit potential neuroprotective and anti-ischemic activities. Cinnamide derivatives, for instance, have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells. An in vivo experiment indicated a protective effect on cerebral infarction, suggesting these compounds could be beneficial in treating neurodegenerative diseases or stroke-related conditions (Zhong et al., 2018).
Serotonin Receptor Agents
Another area of interest is the development of compounds targeting serotonin receptors. New derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, containing a piperazine group, were synthesized to study their affinity for serotonin 5-HT1A and 5-HT2A receptors. Some of these compounds exhibited excellent activity for 5-HT1A receptors, suggesting their potential use in treating disorders associated with serotonin dysfunction, such as depression, anxiety, or schizophrenia (Ostrowska et al., 2023).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-2-15-11-19-16(12-22(27)28-21(19)13-20(15)26)14-24-7-9-25(10-8-24)18-5-3-17(23)4-6-18/h3-6,11-13,26H,2,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNEMLVHOVAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
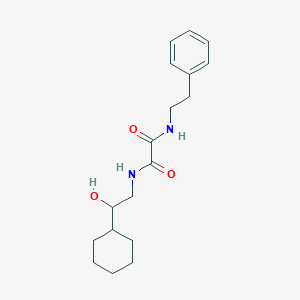

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)
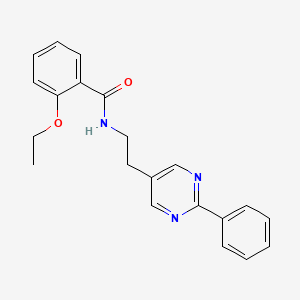
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)
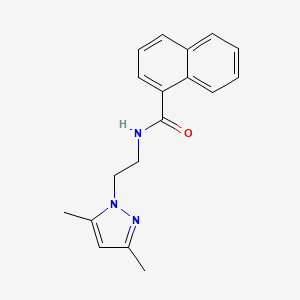
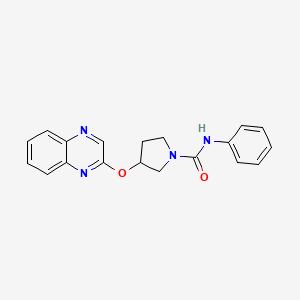


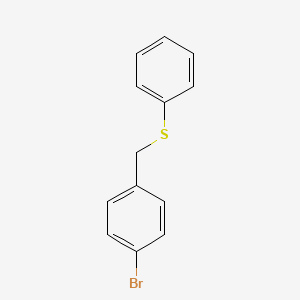
![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)
